

An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Dimethyl-4-isopropoxyphenylboronic acid
Cat. No.:	B1340014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 849062-16-4

This technical guide provides a comprehensive overview of **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, a key building block in modern organic synthesis, particularly in the development of novel therapeutics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

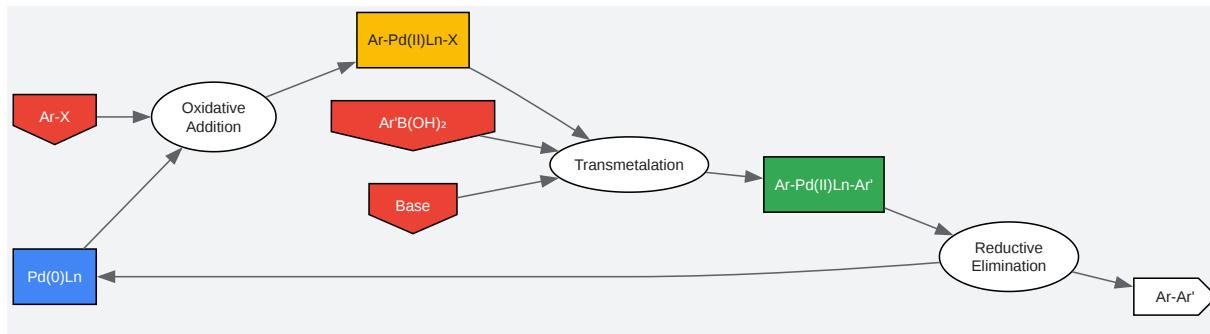
Core Chemical and Physical Data

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a white to off-white crystalline solid. The compound is valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions. Below is a summary of its key quantitative data.

Property	Value	Reference
CAS Number	849062-16-4	[1] [2]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1]
Molecular Weight	208.06 g/mol	[3]
Melting Point	182-187 °C (literature)	[3]
Purity	85.0-99.8%	[1]
Appearance	White to off-white crystalline powder	[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

3,5-Dimethyl-4-isopropoxyphenylboronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures.[\[4\]](#) This reaction is widely employed in the pharmaceutical industry for the creation of complex molecules, including kinase inhibitors.[\[3\]](#)[\[5\]](#)


The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, with an organohalide.[\[6\]](#)[\[7\]](#) The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[\[7\]](#)

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[\[6\]](#)
- Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 3,5-dimethyl-4-isopropoxyphenyl moiety) to the palladium center.[\[6\]](#)

- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

[Click to download full resolution via product page](#)

A diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

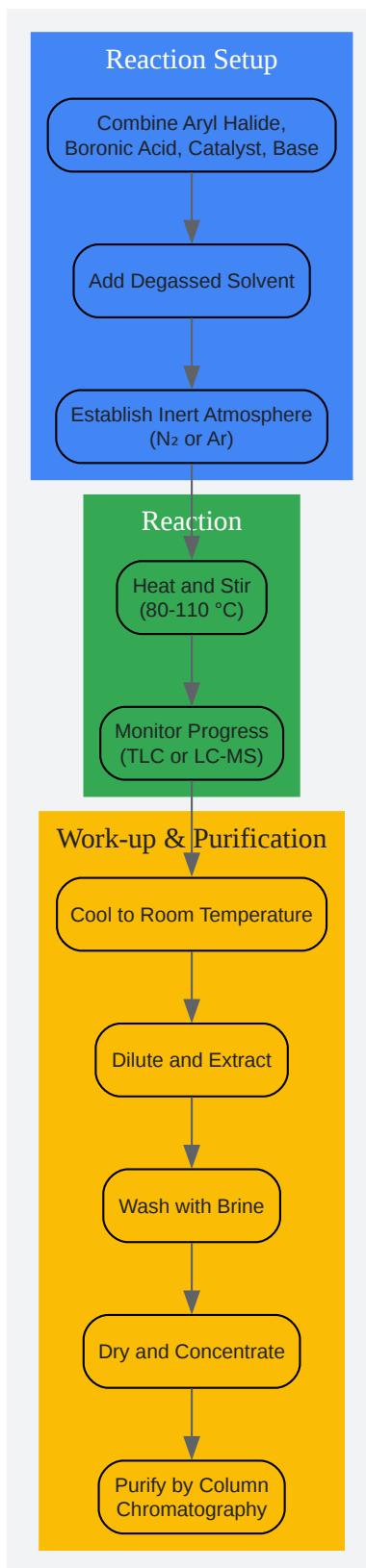
While a specific, detailed experimental protocol for a reaction utilizing **3,5-Dimethyl-4-isopropoxyphenylboronic acid** is not readily available in the searched literature, a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid is provided below. This protocol can be adapted and optimized for the specific substrates being used.

General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

- Aryl halide (1.0 equivalent)
- **3,5-Dimethyl-4-isopropoxyphenylboronic acid** (1.1–1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$, 1–5 mol %)

- Base (e.g., anhydrous potassium carbonate [K_2CO_3], 2.0–3.0 equivalents)
- Degassed solvent system (e.g., toluene/ethanol mixture, or 1,4-dioxane/water)
- Round-bottom flask, condenser, magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)


Reaction Setup:

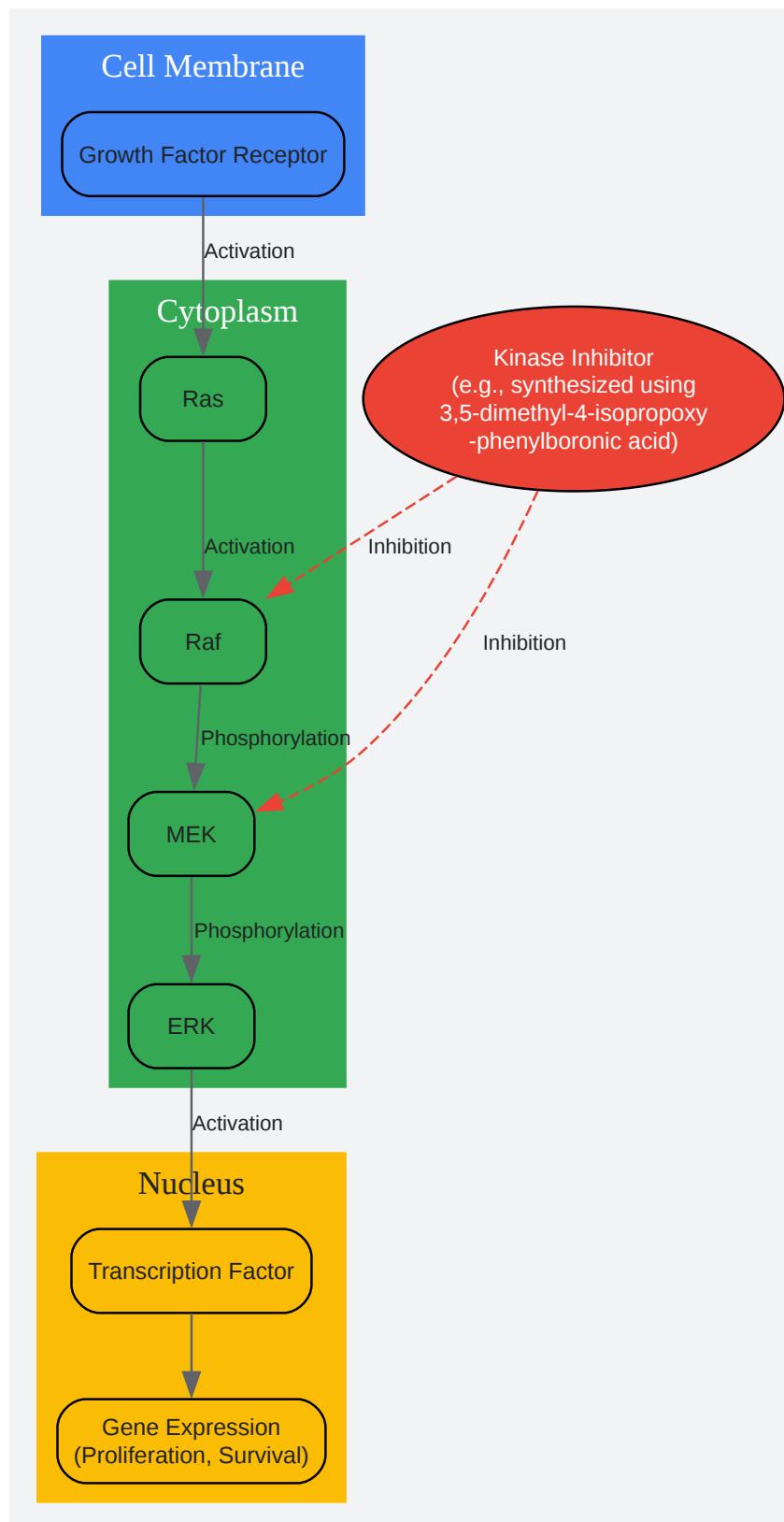
- To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide, **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, the palladium catalyst, and the base.^[6]
- Add the degassed solvent system to the flask.^[6]
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.^[6]
- Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.^[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.^[6]

Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.^[6]
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).^[6]
- Combine the organic layers and wash with brine.^[6]
- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.^[6]

- Purify the crude product by silica gel column chromatography to obtain the pure biaryl derivative.[6]

[Click to download full resolution via product page](#)


A general workflow for a Suzuki-Miyaura coupling reaction.

Role in Kinase Inhibitor Drug Discovery

Kinase inhibitors are a major class of targeted cancer therapies.^[8] The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for drug development.^[8] The synthesis of small molecule kinase inhibitors often relies on the construction of complex heterocyclic and biaryl scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for synthesizing these scaffolds. Boronic acids, such as **3,5-Dimethyl-4-isopropoxyphenylboronic acid**, serve as crucial building blocks for introducing specific aryl moieties that can interact with the ATP-binding site or allosteric sites of kinases. The development of novel kinase inhibitors may provide new avenues for the treatment of various cancers.^[9]

While a specific signaling pathway directly modulated by a compound synthesized from **3,5-Dimethyl-4-isopropoxyphenylboronic acid** is not detailed in the provided search results, a generalized kinase signaling pathway is depicted below to illustrate the context in which such inhibitors function.

[Click to download full resolution via product page](#)

A generalized kinase signaling pathway targeted by inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-isopropoxyphenylboronic acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Signal transduction pathway targets for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dimethyl-4-isopropoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1340014#3-5-dimethyl-4-isopropoxyphenylboronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com